![molecular formula C13H14FNO4S B2772505 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide CAS No. 1226439-87-7](/img/structure/B2772505.png)
2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide
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Description
2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide, also known as compound 1, is a novel sulfonamide derivative with potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
- Application : A study found that this compound, referred to as HIFN , activates tropomyosin-related kinase B (TrkB) and protects against vision loss caused by closed-globe ocular trauma. It was tested in mice subjected to blast overpressure injury .
- Biological Significance : Indole derivatives, including this compound, may have broader implications beyond ocular protection .
- Potential Applications : Further research could explore the synthesis of related furan derivatives for various purposes .
Vision Protection and Ocular Trauma
Indole Derivatives and Biological Activity
Synthesis of Polysubstituted Furan-3(4)-carboxylates
Heterocyclic Compounds in Medicinal Chemistry
properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-9-6-7-12(19-9)11(16)8-15-20(17,18)13-5-3-2-4-10(13)14/h2-7,11,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHRHDMJYAZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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